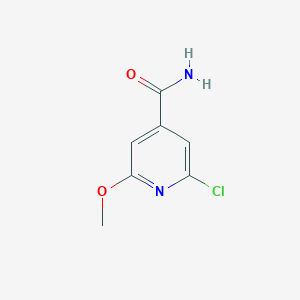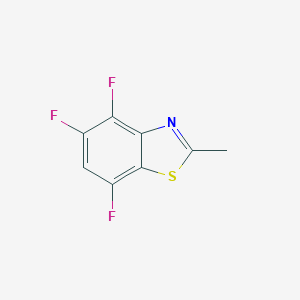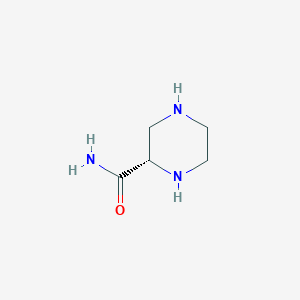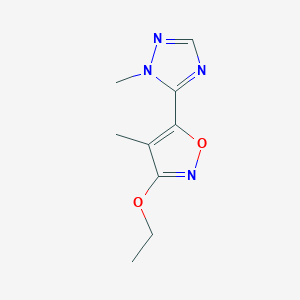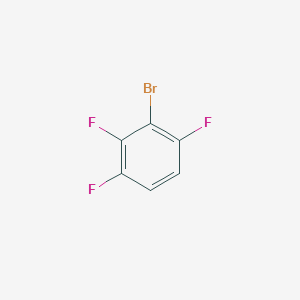
2-Bromo-1,3,4-trifluorobenzene
描述
2-Bromo-1,3,4-trifluorobenzene is an organic compound with the molecular formula C6H2BrF3. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a bromine atom. This compound is used in various chemical synthesis processes due to its unique reactivity and properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,4-trifluorobenzene typically involves the bromination of 1,3,4-trifluorobenzene. A common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures. The process involves the following steps:
- Dissolve 1,3,4-trifluorobenzene in carbon tetrachloride.
- Add iron powder as a catalyst.
- Slowly add liquid bromine while maintaining the temperature at around 45°C.
- After the addition is complete, increase the temperature to 65°C and add azobisisobutyronitrile to initiate the reaction.
- Continue the reaction at 82°C for several hours.
- Cool the reaction mixture and separate the organic layer.
- Wash the organic layer with sodium bisulfite solution and sodium hydroxide solution.
- Dry the organic layer with anhydrous magnesium sulfate and filter.
- Concentrate the filtrate to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
化学反应分析
Types of Reactions: 2-Bromo-1,3,4-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form 1,3,4-trifluorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Reagents like palladium catalysts and organoboron compounds in the presence of bases such as potassium carbonate.
Reduction Reactions: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include various substituted trifluorobenzenes.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The major product is 1,3,4-trifluorobenzene
科学研究应用
2-Bromo-1,3,4-trifluorobenzene is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: It serves as a precursor in the synthesis of biologically active compounds and probes for studying biological systems.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and electronic materials.
作用机制
The mechanism of action of 2-Bromo-1,3,4-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the bromine atom makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
相似化合物的比较
- 1-Bromo-2,4,5-trifluorobenzene
- 1-Bromo-3,4,5-trifluorobenzene
- 2-Bromo-1,3,5-trifluorobenzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
Comparison: 2-Bromo-1,3,4-trifluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific substituted products and in coupling reactions .
属性
IUPAC Name |
2-bromo-1,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXDCSHYHIOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938856 | |
| Record name | 2-Bromo-1,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176793-04-7 | |
| Record name | 2-Bromo-1,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


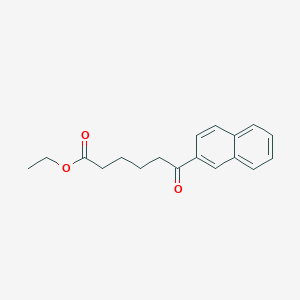
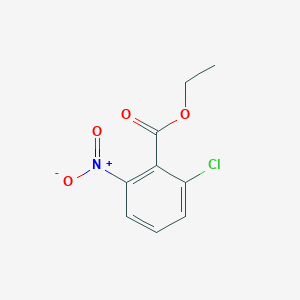
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![[(1S,2R)-2-formylcyclopropyl]methyl acetate](/img/structure/B71515.png)


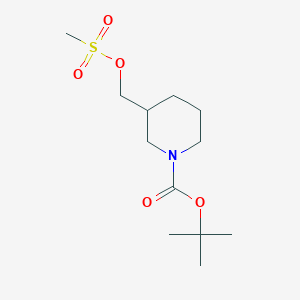
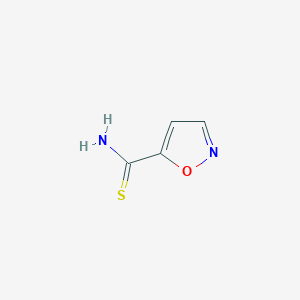
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
